molecular formula C15H17BN2O3 B14782428 6-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-7-carbonitrile

6-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-7-carbonitrile

Cat. No.: B14782428
M. Wt: 284.12 g/mol
InChI Key: YIBOEEQOAIOSEV-UHFFFAOYSA-N
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Description

6-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-7-carbonitrile is a complex organic compound that features a benzofuran core substituted with an amino group, a dioxaborolane moiety, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-7-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which uses a boronic acid derivative and a halogenated benzofuran as starting materials. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki-Miyaura coupling reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-7-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

Scientific Research Applications

6-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-7-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-7-carbonitrile depends on its specific application. In cross-coupling reactions, the dioxaborolane moiety acts as a boron source, facilitating the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction. The amino and carbonitrile groups can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .

Properties

Molecular Formula

C15H17BN2O3

Molecular Weight

284.12 g/mol

IUPAC Name

6-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-7-carbonitrile

InChI

InChI=1S/C15H17BN2O3/c1-14(2)15(3,4)21-16(20-14)11-7-12(18)10(8-17)13-9(11)5-6-19-13/h5-7H,18H2,1-4H3

InChI Key

YIBOEEQOAIOSEV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C3=C2C=CO3)C#N)N

Origin of Product

United States

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